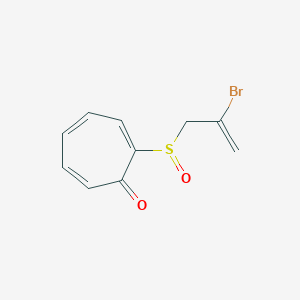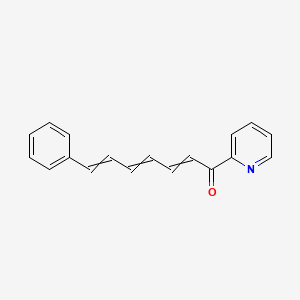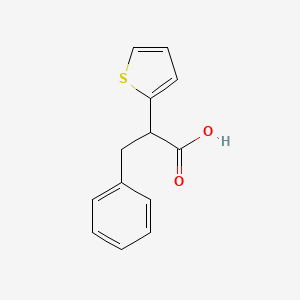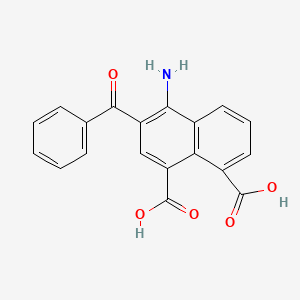![molecular formula C12H23BO B14354937 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane CAS No. 92813-75-7](/img/structure/B14354937.png)
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane is a boron-containing bicyclic compound. Its unique structure, which includes a boron atom integrated into a bicyclic framework, makes it an interesting subject for research in organic chemistry. The presence of boron imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane typically involves the use of boron reagents such as boranes. One common method is the hydroboration of alkenes, where boron is added across the double bond of an alkene. This reaction is often carried out under mild conditions and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes. The choice of reagents and conditions can vary depending on the desired yield and purity of the product. Common industrial methods include the use of borane-tetrahydrofuran complexes and other boron-containing reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane involves its ability to interact with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The compound can also act as a Lewis acid, accepting electron pairs from other molecules and catalyzing reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used boron reagent in organic synthesis.
Dicyclohexylborane: Another boron-containing compound used in hydroboration reactions.
Disiamylborane: Known for its use in selective hydroboration reactions.
Uniqueness
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane is unique due to its specific bicyclic structure and the presence of a methoxy group. This combination imparts distinct chemical properties, making it useful in specialized applications where other boron reagents may not be as effective .
Eigenschaften
CAS-Nummer |
92813-75-7 |
|---|---|
Molekularformel |
C12H23BO |
Molekulargewicht |
194.12 g/mol |
IUPAC-Name |
3-methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane |
InChI |
InChI=1S/C12H23BO/c1-9-4-11-6-10(2)13(14-3)8-12(5-9)7-11/h9-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
YIKIBCXYIAJGLE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC2CC(CC(C2)CC1C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)



![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)

![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)




